molecular formula C27H25N5O2S B2623502 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 946377-69-1

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2623502
CAS No.: 946377-69-1
M. Wt: 483.59
InChI Key: JUPJXDQIHPQHET-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is an organic compound belonging to the category of heterocyclic compounds. With its complex structure, it has sparked interest in various scientific fields such as organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes beginning with the formation of the triazole ring, followed by the introduction of the indole, methoxyphenyl, and dimethylphenyl groups. This often necessitates the use of diverse reagents, catalysts, and specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale synthesis techniques, including continuous-flow reactions and the use of high-throughput screening for optimizing conditions. The focus is on maximizing yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo a range of reactions such as:

  • Oxidation: Potentially forming sulfoxides or sulfones.

  • Reduction: Could lead to the cleavage of the sulfur linkage.

  • Substitution: Various nucleophiles could target specific positions on the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The conditions often require careful control of temperature, solvent choice, and time.

Major Products Formed

The major products can vary widely based on the reaction type. Oxidation may yield sulfoxide derivatives, reduction could result in thioether cleavage products, and substitution could yield modified triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure offers various sites for further functionalization, making it a versatile tool.

Biology

Biologically, it might exhibit interesting pharmacological properties due to its triazole and indole components, which are known for their bioactive potentials.

Medicine

Medically, it can be investigated for potential therapeutic applications, such as anticancer, antifungal, or antibacterial activities.

Industry

Industrially, the compound could be explored for its utility in material science, potentially serving as a building block for advanced materials or polymers.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, potentially including enzymes or receptors in biological systems. Its triazole ring can inhibit certain enzymes, while the indole group can interact with various protein targets, affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-thiol derivatives

  • 4-methoxyphenyl triazole derivatives

  • N-(2,4-dimethylphenyl)acetamide derivatives

Uniqueness

What sets 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide apart is the unique combination of the indole, triazole, and methoxyphenyl groups, offering a distinctive set of chemical and biological properties that are not as pronounced in other similar compounds.

Conclusion

This compound represents a fascinating compound with multifaceted applications across chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject for ongoing research and exploration.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-17-8-13-23(18(2)14-17)29-25(33)16-35-27-31-30-26(22-15-28-24-7-5-4-6-21(22)24)32(27)19-9-11-20(34-3)12-10-19/h4-15,28H,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPJXDQIHPQHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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